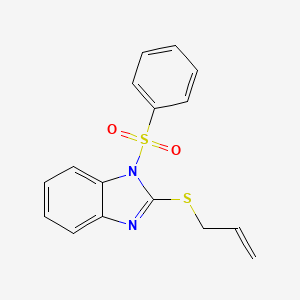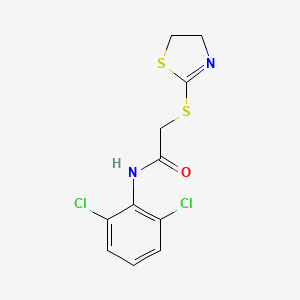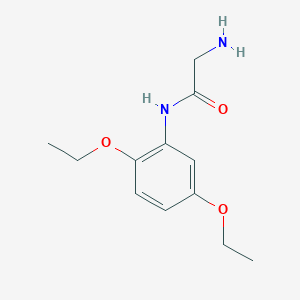![molecular formula C29H28FN3O5 B12494252 2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide](/img/structure/B12494252.png)
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide is a complex organic compound that features an indole nucleus, a fluorophenyl group, and a methoxyphenyl group. This compound is part of the indole derivative family, which is known for its diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Introduction of the Fluorophenyl Group: This step involves the reaction of the indole derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Acetamido Group Formation: The acetamido group is introduced by reacting the intermediate with acetic anhydride.
Final Coupling: The final step involves coupling the intermediate with 4-methoxyphenyl-3-methylbutanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indole derivatives.
科学研究应用
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of 2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to multiple receptors, including those involved in antiviral, anticancer, and antimicrobial activities.
Pathways Involved: It modulates various signaling pathways, leading to the inhibition of viral replication, cancer cell proliferation, and bacterial growth.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Fluoroindole: A fluorinated indole derivative with antimicrobial properties.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: An indole derivative with potential therapeutic applications
Uniqueness
2-[2-(2,3-Dioxoindol-1-YL)-N-[(4-fluorophenyl)methyl]acetamido]-N-(4-methoxyphenyl)-3-methylbutanamide is unique due to its combination of indole, fluorophenyl, and methoxyphenyl groups, which confer a broad spectrum of biological activities and potential therapeutic applications .
属性
分子式 |
C29H28FN3O5 |
|---|---|
分子量 |
517.5 g/mol |
IUPAC 名称 |
2-[[2-(2,3-dioxoindol-1-yl)acetyl]-[(4-fluorophenyl)methyl]amino]-N-(4-methoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C29H28FN3O5/c1-18(2)26(28(36)31-21-12-14-22(38-3)15-13-21)33(16-19-8-10-20(30)11-9-19)25(34)17-32-24-7-5-4-6-23(24)27(35)29(32)37/h4-15,18,26H,16-17H2,1-3H3,(H,31,36) |
InChI 键 |
KWFGSQDALCTKHK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N(CC2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4C(=O)C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(2,4-dimethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12494174.png)
![4-hydroxy-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[4-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12494175.png)
![4-{[(Cyclohexylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12494183.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12494206.png)

![2-[5-(2-chlorobenzyl)-2-hydroxyphenyl]quinazolin-4(3H)-one](/img/structure/B12494229.png)

![N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12494253.png)
![2-azido-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12494254.png)


![tert-butyl {1-[(3-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12494270.png)
![Methyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12494276.png)
